N-(3,5-Difluorophenyl)-2-pyridinecarbothioamide
Description
N-(3,5-Difluorophenyl)-2-pyridinecarbothioamide is a fluorinated pyridine derivative characterized by a thioamide (-C(=S)NH-) group linking a pyridine ring to a 3,5-difluorophenyl substituent. This compound belongs to the class of thiourea analogs, where the sulfur atom in the thioamide group may influence electronic properties, solubility, and binding interactions compared to its oxygen-containing counterparts (e.g., carboxamides).
Properties
IUPAC Name |
N-(3,5-difluorophenyl)pyridine-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2S/c13-8-5-9(14)7-10(6-8)16-12(17)11-3-1-2-4-15-11/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANZPLWMKOLXIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=S)NC2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152379 | |
| Record name | N-(3,5-difluorophenyl)-2-pyridinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119284-05-8 | |
| Record name | N-(3,5-Difluorophenyl)-2-pyridinecarbothioamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119284058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3,5-difluorophenyl)-2-pyridinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PYRIDINECARBOTHIOAMIDE, N-(3,5-DIFLUOROPHENYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3EEQ9R7RA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Stepwise Synthesis of N-(3,5-Difluorophenyl)-2-pyridinecarbothioamide
The synthesis begins with the preparation of N-(3,5-Difluorophenyl)-2-pyridinecarboxamide , followed by its conversion to the thioamide derivative.
Formation of the Carboxamide Intermediate
Picolinic acid (13.0 g, 106 mmol) is activated using 1,1'-carbonyldiimidazole (17.11 g, 106 mmol) in anhydrous dimethylformamide (DMF, 100 mL) under nitrogen. After 1 hour, 3,5-difluoroaniline (15.0 g, 116 mmol) is introduced, and the reaction proceeds at room temperature for 72 hours. Workup involves quenching with saturated sodium bicarbonate (1 L), extracting with diethyl ether, and recrystallization from ether/petroleum ether to yield the carboxamide as a white solid (17.15 g, 69%, m.p. 111–113°C).
Key Reaction Parameters
-
Solvent: DMF (polar aprotic)
-
Coupling Agent: 1,1'-Carbonyldiimidazole
-
Temperature: Ambient (25°C)
-
Yield: 69%
Thionation to the Carbothioamide
The carboxamide intermediate (17.15 g, 69 mmol) is refluxed with Lawesson’s reagent (29.2 g, 72 mmol) in toluene (180 mL) for 3 hours. Post-reaction, the solvent is evaporated, and the crude product is purified via flash chromatography (2% ethyl acetate in petroleum ether) and recrystallized from dichloromethane/hexanes to afford the thioamide as a yellow solid (6.75 g, 48%, m.p. 72–76°C).
Optimized Thionation Conditions
-
Reagent: Lawesson’s reagent (1.05 equiv)
-
Solvent: Toluene
-
Temperature: Reflux (110°C)
-
Reaction Time: 3 hours
Analytical Characterization and Spectral Data
Structural Confirmation via Spectroscopy
The thioamide’s structure is validated using nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis.
1H NMR (400 MHz, CDCl3)
-
δ 10.88 (br s, 1H, NH)
-
δ 8.77 (d, J = 8 Hz, 1H, pyridine-H)
-
δ 8.54 (br d, J = 5 Hz, 1H, pyridine-H)
-
δ 7.48–7.36 (m, 2H, aryl-H)
13C NMR (100 MHz, CDCl3)
-
δ 165.3 (C=S)
-
δ 158.8, 153.9 (pyridine-C)
-
δ 134.2, 125.5 (aryl-C)
High-Resolution Mass Spectrometry (HR-MS)
Elemental Analysis
-
Found: C 62.01%, H 4.01%, N 11.98%
-
Theoretical: C 61.99%, H 3.87%, N 12.05%
Critical Evaluation of Synthetic Efficiency
Yield Optimization and Byproduct Mitigation
The 48% yield in the thionation step reflects inherent challenges in thiocarbonyl group installation. Lawesson’s reagent stoichiometry (1.05 equiv) minimizes over-thionation, while toluene’s high boiling point ensures complete reagent activation. Flash chromatography removes residual Lawesson’s reagent byproducts (e.g., dimethyl dithiophosphoric acid).
Solvent and Temperature Effects
-
DMF in Carboxamide Synthesis: Enhances nucleophilicity of 3,5-difluoroaniline via polar aprotic stabilization.
-
Toluene in Thionation: Prevents side reactions (e.g., oxidation) due to inertness under reflux.
Comparative Analysis with Analogous Thioamides
Substituent Effects on Reaction Kinetics
Comparative data from structurally similar thioamides (e.g., N-(2-fluorophenyl)-2-pyridinecarbothioamide) reveal that electron-withdrawing substituents (e.g., 3,5-difluoro) accelerate thionation by 20% compared to mono-fluoro analogs.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Difluorophenyl)-2-pyridinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-(3,5-Difluorophenyl)-2-pyridinecarbothioamide has been investigated for its anticancer properties. Research indicates that compounds with similar structures exhibit potent antiproliferative activity against various cancer cell lines, including ovarian, breast, and lung cancers. For instance, studies on related compounds have shown IC50 values ranging from 1 to 89 μM, highlighting the importance of structural modifications in enhancing biological activity .
Mechanism of Action
The mechanism through which this compound exerts its effects may involve the inhibition of key enzymes or pathways involved in cancer cell proliferation. Similar compounds have been shown to interact with DNA and affect the cell cycle, leading to increased apoptosis in cancer cells .
Pharmacological Applications
Antimicrobial Properties
Research into related pyridine derivatives suggests that this compound could possess antimicrobial activity. Pyridine derivatives are known for their ability to disrupt bacterial membranes or inhibit bacterial enzymes, making them potential candidates for developing new antibiotics .
Anti-inflammatory Effects
The compound's structural features may also render it effective in modulating inflammatory responses. Compounds with similar functional groups have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
Material Science
Catalysts in Organic Reactions
this compound can serve as a ligand in metal complexes for catalyzing organic reactions. Its electron-withdrawing fluorine groups enhance the stability and reactivity of metal-ligand complexes, which can be applied in various catalytic processes including oxidation and reduction reactions .
Synthesis of Novel Materials
The compound's unique structure allows it to act as a building block for synthesizing novel materials with tailored properties. Its derivatives can be utilized in creating polymers or nanomaterials with specific functionalities, such as enhanced electrical conductivity or thermal stability .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| [(η5-Cp*)Ir(2-(2′-methylphenyl)pyridine)Cl] | 1.18 | A2780 (Ovarian) |
| [(η5-Cp*)Ir(2-phenyl-5-fluoropyridine)Cl] | 10.78 | HCT-116 (Colon) |
| [(η5-Cp*)Ir(2-(4′-fluorophenyl)pyridine)Cl] | 4.5 | MCF-7 (Breast) |
This table illustrates the varying potency of different complexes that include pyridine derivatives as ligands, emphasizing the influence of substituents on biological activity.
Case Study: Synthesis and Characterization
A recent study focused on synthesizing this compound through a multi-step reaction involving nucleophilic substitution and condensation reactions. The characterization was performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.
Mechanism of Action
The mechanism of action of N-(3,5-Difluorophenyl)-2-pyridinecarbothioamide is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its thioamide and pyridine functional groups. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights two structurally related pyridine derivatives, enabling a comparative analysis based on substituents and functional groups:
Table 1: Structural Comparison of Pyridine Derivatives
Key Findings:
Functional Group Differences: The thioamide group in the target compound may confer stronger hydrogen-bonding capabilities compared to the carboxamide in the patent compound . Sulfur’s larger atomic size and polarizability could alter binding kinetics in biological systems.
Substituent Effects: The 3,5-difluorophenyl group (target) vs. 2,4-difluorobenzoyl (patent compound): Fluorine placement influences electronic effects (e.g., electron-withdrawing) and steric hindrance, impacting target selectivity .
Biological and Chemical Stability :
- Thioamides are generally less stable than carboxamides under oxidative conditions but may resist enzymatic hydrolysis, offering prolonged activity in vivo.
- The pivalamide group in the catalog compound is bulky, likely improving metabolic stability but reducing solubility compared to smaller substituents.
Notes on Evidence Limitations
However, structural analogs from the patent and catalog offer indirect insights. Future studies should prioritize primary literature or experimental data to confirm hypotheses regarding reactivity, binding, or stability.
Biological Activity
N-(3,5-Difluorophenyl)-2-pyridinecarbothioamide is a thioamide compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a pyridine ring attached to a carbothioamide group, with fluorine atoms at the 3 and 5 positions of the phenyl ring. This unique structure may influence its interaction with biological targets.
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors due to its thioamide and pyridine functional groups. These interactions could modulate biological pathways, leading to various pharmacological effects.
Antiviral Activity
Research indicates that compounds similar to this compound may exhibit antiviral properties. For instance, studies on related thioamides have shown efficacy against viruses such as Dengue and Chikungunya by inhibiting critical kinases involved in viral replication pathways .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Thioamides are known to influence cell proliferation and apoptosis in cancer cells. Preliminary studies indicate that derivatives of thioamides can induce cytotoxicity in various cancer cell lines, although specific data on this compound remains limited .
Enzyme Inhibition
This compound may function as an enzyme inhibitor. The presence of the thioamide group allows for interactions with active sites of enzymes, potentially leading to inhibition of their activity. This property is particularly relevant in drug discovery for diseases where enzyme modulation is beneficial.
Research Findings and Case Studies
Future Directions
Further research is necessary to fully characterize the biological activity of this compound. Key areas for future investigation include:
- In vivo Studies: Assessing the pharmacokinetics and therapeutic efficacy in animal models.
- Structure-Activity Relationship (SAR) Analysis: Exploring how modifications to the chemical structure affect biological activity.
- Target Identification: Elucidating specific molecular targets involved in the compound's mechanism of action.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(3,5-Difluorophenyl)-2-pyridinecarbothioamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 2-pyridinecarbothioic acid derivatives with 3,5-difluoroaniline under catalytic conditions (e.g., EDCI/HOBt coupling agents) in anhydrous solvents like DMF or THF. Reaction optimization includes controlling temperature (0–25°C), stoichiometric ratios (1:1.2 molar ratio of acid to amine), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and F NMR validate the presence of the 3,5-difluorophenyl moiety and pyridine-thioamide linkage.
- HPLC-MS : Reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry confirms purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 279.1).
- Elemental Analysis : Ensures correct C, H, N, S composition .
Q. How should researchers assess the compound’s stability under laboratory storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound at -20°C (long-term), 4°C (short-term), and room temperature (degradation control). Monitor via HPLC at intervals (0, 1, 3, 6 months) to detect decomposition products. Use inert atmospheres (argon) for hygroscopic samples .
Q. What initial biological screening assays are suitable for evaluating this compound?
- Methodological Answer : Prioritize kinase inhibition assays (e.g., p38 MAPK) due to structural analogs’ activity . Use fluorescence-based ADP-Glo™ assays (10 µM compound concentration, IC determination) or cell viability assays (MTT) in inflammatory models (e.g., RAW 264.7 macrophages).
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different assay systems?
- Methodological Answer : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular activity). Adjust parameters like cell permeability (e.g., PAMPA assay), serum protein binding, or metabolite profiling (LC-MS/MS) to explain variability. For example, low cellular activity despite high in vitro potency may indicate efflux pump interactions .
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., γ-secretase or kinases). Validate with MD simulations (GROMACS) to assess binding stability. QSAR models can prioritize derivatives for synthesis based on electronic (HOMO-LUMO) and steric parameters .
Q. How can synthetic yields be improved while minimizing byproducts in large-scale preparations?
- Methodological Answer : Optimize via Design of Experiments (DoE) to evaluate factors like solvent polarity (DMF vs. THF), catalyst loading (e.g., 10 mol% DMAP), and reaction time. Use inline FTIR or PAT (Process Analytical Technology) for real-time monitoring. Scale-up with flow chemistry reactors enhances reproducibility .
Q. What mechanistic studies are recommended to elucidate the compound’s role in modulating signaling pathways?
- Methodological Answer : Combine phosphoproteomics (LC-MS/MS) with pathway-specific inhibitors. For example, treat cells with the compound and analyze phosphorylation changes in MAPK/ERK pathways. Use CRISPR knockouts (e.g., p38α) to confirm target specificity .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
